molecular formula C16H22BrNO B1402086 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine CAS No. 1225839-46-2

4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine

Cat. No. B1402086
CAS RN: 1225839-46-2
M. Wt: 324.26 g/mol
InChI Key: KOOCFGBRUWRJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine (4-BMPP) is a synthetic compound that has been studied extensively for its potential applications in the field of scientific research. It is a versatile compound with a wide range of uses, from its ability to act as an inhibitor of enzymes to its potential applications in drug development.

Scientific Research Applications

Inhibitor of SARS-CoV-2 Protease

This compound has been investigated for its potential as an inhibitor against important protein targets of the SARS-CoV-2 virus. Computational approaches, including molecular docking and in silico ADMET studies, suggest that it could be a promising candidate for the development of treatments against COVID-19 .

Pharmaceutical Applications

Piperidine derivatives, including 4-Benzylpiperidine, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design due to their structural versatility and biological activity. This compound’s derivatives could be explored for various pharmacological applications .

Monoamine Releasing Agent

In scientific studies, 4-Benzylpiperidine acts as a monoamine releasing agent. It is particularly efficacious as a releaser of norepinephrine, which could have implications for the treatment of conditions like depression and ADHD where norepinephrine levels are a concern .

Molecular Electrostatic Potential (MEP) Analysis

The MEP analysis of this compound provides insights into its chemical reactivity and charge distribution. This information is crucial for understanding how the compound interacts with biological targets and can guide the design of more effective drugs .

Toxicity Prediction

Computational techniques have been used to predict the toxicity of this compound. Understanding its toxicological profile is essential for assessing its safety in pharmaceutical applications and for guiding further modifications to reduce potential adverse effects .

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-bromo-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO/c1-16(2,17)15(19)18-10-8-14(9-11-18)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCFGBRUWRJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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